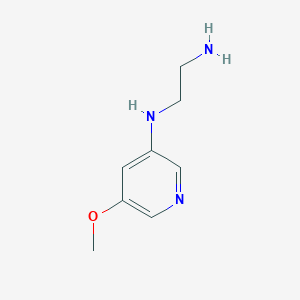
N-(5-Methoxy-3-pyridyl)-ethylenediamine
Cat. No. B8565031
M. Wt: 167.21 g/mol
InChI Key: CZUOKZHSKPPDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06897219B2
Procedure details


Sodium (4.98 g, 216.7 mmol) was added to methanol (100 ml), and was allowed to react, the mixture was evaporated. 3,5-Dichloropyridine (25.0 g, 166.7 mmol) and dimethyl sulfoxide (250 ml) were added. The mixture was stirred at 70° C. overnight. Aqueous sodium hydroxide (500 ml, 1 M) was added, and the mixture was extracted twice with diethyl ether (500 ml). The crude mixture was stirred together with ethylenediamine (50.0 g, 833.5 mmol), potassium tert-butoxide (37.4 g, 333.4 mmol) and 1,2-dimethoxyethane (500 ml) at reflux for 4 h. Aqueous sodium hydroxide (1 I, 1 M) was added, and the mixture was extracted five times with ethyl acetate (500 ml). Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound as free base. Yield 13.0 g, 47%.





[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Na].Cl[C:3]1[CH:4]=[N:5][CH:6]=[C:7](Cl)[CH:8]=1.[OH-].[Na+].[CH2:12]([NH2:15])[CH2:13][NH2:14].C[C:17](C)([O-:19])C.[K+]>COCCOC.CS(C)=O.CO>[NH3:5].[CH3:17][O:19][C:3]1[CH:8]=[C:7]([NH:14][CH2:13][CH2:12][NH2:15])[CH:6]=[N:5][CH:4]=1 |f:2.3,5.6,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NC=C(C1)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
[Compound]
|
Name
|
crude mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
37.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 70° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted twice with diethyl ether (500 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted five times with ethyl acetate (500 ml)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=NC1)NCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
